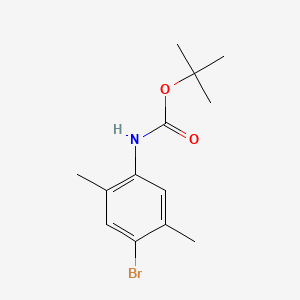

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

Descripción

BenchChem offers high-quality tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDAFKXDMDUGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716676 | |

| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-05-3 | |

| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate CAS number

An In-depth Technical Guide to tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate, a key intermediate in modern organic and medicinal chemistry. This document details the compound's chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, and outlines methods for its structural characterization. Furthermore, this guide explores its reactivity and strategic applications in the synthesis of complex molecules, particularly in drug discovery. Safety protocols for handling and disposal are also discussed to ensure operational integrity in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

Chemical Identity and Core Properties

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a polysubstituted aromatic compound. The structure incorporates a bromine atom, two methyl groups, and a tert-butyloxycarbonyl (Boc) protected amine on a benzene ring. The Boc protecting group is of paramount importance in multi-step synthesis, as it is stable under a wide range of conditions but can be selectively removed under acidic conditions, allowing for the strategic unmasking of the aniline functionality.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate |

| CAS Number | 1086392-05-3[3] |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol [4] |

| SMILES | CC1=CC(=C(C=C1Br)NC(=O)OC(C)(C)C)C |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | General Observation |

| Storage | Sealed in dry, 2-8°C | [4] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |

| LogP | 4.41 | [4] |

Synthesis Protocol and Mechanistic Rationale

The most direct and common synthesis of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate involves the N-protection of the commercially available 4-bromo-2,5-dimethylaniline. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O), which provides a clean and high-yielding reaction.

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is an excellent electrophile for this purpose. Its reaction with the nucleophilic amine is efficient, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal as it dissolves both the aniline starting material and Boc₂O without participating in the reaction.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the acidic proton from the amine as it forms the carbamate. This neutralization prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction towards completion.

-

Monitoring: Thin-Layer Chromatography (TLC) is a crucial in-process control to ensure the complete consumption of the starting aniline, preventing difficult purification challenges later.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2,5-dimethylaniline (1.0 eq.). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Reagent Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature. Subsequently, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise over 15 minutes.

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aniline spot is no longer visible (typically 2-4 hours).

-

Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure product.[6]

Caption: Correlation of the molecular structure with key spectroscopic signals.

Reactivity and Synthetic Applications

This compound is a bifunctional synthetic building block, offering two primary sites for chemical modification: the carbon-bromine bond and the Boc-protected amine. [1]

-

C-Br Bond Functionalization: The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, which is fundamental to building molecular complexity.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form biaryl structures. [7] * Buchwald-Hartwig Amination: Coupling with amines to form diarylamines or alkylarylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

-

N-H Functionalization (Post-Deprotection): The Boc group can be cleanly removed with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent. [7]This regenerates the free aniline, which can then participate in a host of reactions:

-

Amide bond formation.

-

Reductive amination.

-

Diazotization followed by Sandmeyer reactions.

-

This orthogonal reactivity makes it a valuable intermediate for synthesizing targeted molecules where sequential functionalization is required.

Caption: Key reaction pathways for synthetic diversification.

Safety, Handling, and Disposal

Proper handling of all chemicals is essential for laboratory safety. While specific toxicity data for this compound is not widely published, it should be handled with the care afforded to all halogenated organic compounds and carbamates.

Table 6: Personal Protective Equipment (PPE)

| Protection | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles. [8] | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. |

| Body Protection | Long-sleeved laboratory coat. [8] | Minimizes skin exposure. |

| Respiratory | Use in a well-ventilated chemical fume hood. [8] | Minimizes inhalation of dust or vapors. |

Handling and Emergency Procedures:

-

Handling: Avoid creating dust when handling the solid material. [8]Use non-sparking tools and ensure adequate ventilation. [9]Wash hands thoroughly after handling. [8]* Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [8][9]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. [8]Remove contaminated clothing. [8]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention. [8][9]* Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. [8]* Spills: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal. [8]* Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local and national laws and regulations.

Conclusion

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a strategically important synthetic intermediate. Its value lies in the orthogonal reactivity of the aryl bromide moiety and the Boc-protected amine. The C-Br bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. Concurrently, the Boc group provides robust protection for the amine, which can be selectively cleaved at a later synthetic stage for further derivatization. This dual functionality, combined with its straightforward synthesis and purification, establishes it as a valuable building block for professionals in drug discovery and materials science.

References

- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. (2025). Benchchem.

- tert-Butyl bromide - Apollo Scientific. (n.d.). Apollo Scientific.

- Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)phenylcarbamate. (2025). ChemicalBook.

- tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate-SDS. (2026). MedChemExpress.

- 1365988-24-4 | tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate. (n.d.). ChemScene.

- Safety Data Sheet. (2024). CymitQuimica.

- Buy tert-Butyl N-(4-bromo-2-methylphenyl)carbamate from JHECHEM CO LTD. (n.d.). ECHEMI.

- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses.

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (n.d.). MDPI.

- 131818-17-2|tert-Butyl (4-bromophenyl)carbamate. (n.d.). BLD Pharm.

- Tert-butyl 4-bromo-2-fluorobenzylcarbamate. (n.d.). PubChem.

- An In-depth Technical Guide on the Spectroscopic Data of tert-Butyl 3-(bromomethyl)phenylcarbamate. (2025). Benchchem.

- tert-butyl N-(4-bromo-2-fluoro-6-(trifluoromethyl)phenyl)-N-[(tert-butoxy)carbonyl]carbamate. (n.d.). Pharmalego.

- An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate. (2025). Benchchem.

- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.

- tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate. (n.d.). PubChem.

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (2025). Benchchem.

- tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate. (n.d.). ChemicalBook.

- The tert-butyl group in chemistry and biology. (2025). ResearchGate.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | 1086392-05-3 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate molecular weight

Boc-protected anilines are ubiquitous intermediates in the synthesis of bioactive molecules. After performing the desired modifications at the bromine position, the Boc group can be easily removed with mild acid (e.g., trifluoroacetic acid in DCM) to reveal the primary amine. This amine can then be used for further derivatization, such as forming amides, sulfonamides, or ureas, which are common pharmacophores in drug design. [11][12]This sequential and controlled functionalization makes the title compound a valuable tool for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. [13][14]

References

-

BenchChem. (2026). Application Notes and Protocols for tert-Butyl 3-(bromomethyl)phenylcarbamate in Medicinal Chemistry. BenchChem Technical Documents. Link

-

ChemScene. (2026). tert-Butyl (4-bromo-2,6-dimethylphenyl)carbamate. ChemScene Product Page. Link

-

ECHEMI. (2026). Buy tert-Butyl N-(4-bromo-2-methylphenyl)carbamate. ECHEMI Product Page. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate. BenchChem Technical Documents. Link

-

PubChem. (2026). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Link

-

Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105–115. Link

-

Martinez, A. R., & Zabawa, T. P. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29035-29039. Link

-

BLDpharm. (2026). tert-Butyl (4-bromophenyl)carbamate. BLDpharm Product Page. Link

-

Pharmalego. (2026). tert-butyl N-(4-bromo-2-fluoro-6-(trifluoromethyl)phenyl)-N-[(tert-butoxy)carbonyl]carbamate. Pharmalego Product Page. Link

-

PubChem. (2025). tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. National Center for Biotechnology Information. Link

-

BLDpharm. (2026). tert-Butyl (4-(bromomethyl)phenyl)carbamate. BLDpharm Product Page. Link

-

Séraí, L., et al. (2021). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 64(20), 15337-15352. Link

-

Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115. Link

-

BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Documents. Link

-

Organic Syntheses. (2026). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Link

-

BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem Technical Documents. Link

-

SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. Link

-

BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem Technical Documents. Link

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Link

-

Organic Syntheses. (2026). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. Link

-

Colas, Y., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 438-447. Link

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

-

ResearchGate. (2024). B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. ResearchGate. Link

-

Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. Link

-

NIH. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information. Link

-

OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. openreview.net [openreview.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate, a halogenated and Boc-protected aniline derivative. While specific experimental data for this compound is not widely published, this guide synthesizes information on its synthesis, predicted properties, and safe handling, drawing upon established principles of organic chemistry and data from structurally related molecules. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding for its use as a chemical intermediate.

Chemical Profile

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a synthetic organic compound featuring a brominated dimethylaniline core protected with a tert-butoxycarbonyl (Boc) group. The strategic placement of the bromine atom and methyl groups on the aromatic ring, combined with the acid-labile Boc protecting group, makes this molecule a versatile building block in multi-step organic syntheses.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | IUPAC Nomenclature |

| CAS Number | 1086392-05-3 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Based on analogous compounds |

| Melting Point | Not available | Experimental data not found |

| Boiling Point | Not available | Experimental data not found |

| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. Insoluble in water. | Based on general solubility of Boc-protected anilines |

Synthesis and Mechanism

The most direct and common method for the synthesis of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate is the N-protection of the corresponding aniline, 4-bromo-2,5-dimethylaniline, using di-tert-butyl dicarbonate (Boc₂O).

Reaction Principle

The synthesis involves the nucleophilic attack of the amino group of 4-bromo-2,5-dimethylaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base to deprotonate the resulting ammonium intermediate, driving the reaction to completion. The byproducts of this reaction are tert-butanol and carbon dioxide.

Experimental Protocol: Synthesis of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

Materials:

-

4-bromo-2,5-dimethylaniline (CAS: 30273-40-6)[2]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP) as a catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2,5-dimethylaniline (1.0 eq) in the chosen anhydrous solvent.

-

Add the base to the solution. If using a non-catalytic base like triethylamine or sodium bicarbonate, typically 1.1 to 1.5 equivalents are used. If using DMAP, a catalytic amount (e.g., 0.1 eq) is sufficient.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield pure tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the tert-butyl group.

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-7.5 ppm).

-

Methyl Protons: Two singlets for the two non-equivalent methyl groups on the aromatic ring (typically δ 2.1-2.4 ppm).

-

tert-Butyl Protons: A characteristic singlet integrating to nine protons for the tert-butyl group (typically δ 1.4-1.6 ppm).

-

N-H Proton: A broad singlet for the carbamate N-H proton (chemical shift can vary depending on solvent and concentration).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 150-155 ppm) corresponding to the carbamate carbonyl group.

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 115-140 ppm). The carbon attached to the bromine will be shifted downfield.

-

tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group (typically δ 80-85 ppm) and a signal for the methyl carbons of the tert-butyl group (typically δ 28-30 ppm).

-

Methyl Carbons: Signals for the two methyl carbons on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ are characteristic of the methyl and tert-butyl groups.

-

C=O Stretch (carbamate): A strong, sharp absorption band typically found between 1680-1720 cm⁻¹. This is a key diagnostic peak for the carbamate functional group.

-

C-Br Stretch: Typically observed in the fingerprint region (below 1000 cm⁻¹).

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate is not widely available. Therefore, it should be handled with the precautions appropriate for a compound of this class. The safety information for the starting material, 4-bromo-2,5-dimethylaniline, indicates that it is harmful if swallowed.

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate serves as a valuable intermediate in organic synthesis. The Boc-protected amino group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine functionality. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds. This makes the compound a useful building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

PubChem. 4-Bromo-2,5-dimethylaniline. Available at: [Link]

Sources

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

Abstract

The rigorous confirmation of a molecule's chemical structure is a foundational pillar of chemical research, particularly within the realms of pharmaceutical development and materials science. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate, a key intermediate in organic synthesis. By integrating data from multiple spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—we present a self-validating workflow that moves from molecular formula determination to the precise mapping of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind the selection of analytical techniques and the interpretation of the resulting data.

Introduction and Strategic Overview

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a polysubstituted aromatic compound featuring a bromine atom, two methyl groups, and a tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom. The Boc group makes it a stable and useful building block, often employed in the synthesis of more complex molecules where the aniline functionality needs to be temporarily masked.[1][2]

The definitive identification of such a molecule is not achievable through a single analytical method. Instead, a successful structure elucidation relies on the convergence of evidence from orthogonal techniques.[3][4] Our strategy involves a systematic, three-stage process:

-

Determination of Molecular Formula and Unsaturation: Primarily using Mass Spectrometry to ascertain the molecular weight and the presence of key isotopes (like bromine), supplemented by elemental analysis.

-

Identification of Functional Groups: Utilizing Infrared Spectroscopy to identify characteristic vibrational modes corresponding to the carbamate and aromatic functionalities.

-

Elucidation of Atomic Connectivity: Employing ¹H and ¹³C NMR spectroscopy to map the carbon-hydrogen framework and confirm the precise arrangement of substituents on the aromatic ring.[5]

This integrated approach ensures that the final structural assignment is consistent with all acquired data, providing a high degree of confidence.

Synthetic Context: The "Why" Behind the Structure

Understanding the synthetic origin of a compound provides crucial context for its structural analysis. It informs our expectations regarding the molecular formula and potential side products. The target compound is typically synthesized via the N-Boc protection of 4-bromo-2,5-dimethylaniline using di-tert-butyl dicarbonate (Boc₂O).[6][7]

Caption: Synthetic route to the target compound.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature

Mass spectrometry is the first line of inquiry, providing the molecular weight of the compound and, critically in this case, evidence for the presence of bromine.[4][5]

Experimental Protocol: ESI-TOF MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Utilize a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument, operating in positive ion mode.

-

Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data over a mass range of m/z 50-1000. The high-resolution capability allows for the determination of the exact mass, which is used to confirm the elemental composition.[8]

Data Interpretation and Expected Results

The molecular formula for tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate is C₁₃H₁₈BrNO₂.

Key Insight: The Bromine Isotope Pattern A definitive feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49).[9] This results in two molecular ion peaks separated by 2 m/z units, [M]+ and [M+2]+, with almost identical intensities. This pattern is a powerful diagnostic tool for identifying brominated compounds.[10]

Expected Fragmentation The molecule is expected to fragment in predictable ways under ionization. The Boc group is particularly labile.

| m/z (Predicted) | Ion Identity | Mechanistic Origin |

| 300.05 / 302.05 | [M+H]⁺ | Protonated molecular ion, showing the characteristic 1:1 bromine isotope pattern. |

| 244.00 / 246.00 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group. |

| 200.00 / 202.00 | [M - C₅H₈O₂ + H]⁺ | Loss of the entire Boc group (100 Da). This corresponds to the protonated 4-bromo-2,5-dimethylaniline. |

| 57.07 | [C₄H₉]⁺ | The tert-butyl carbocation, a very common and stable fragment. |

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

The IR spectrum provides a distinct fingerprint of the molecule's functional groups. The carbamate (N-H, C=O, C-O) and substituted aromatic ring (C-H) are expected to show strong, characteristic absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch | Carbamate N-H |

| 2975-2950 | Strong | C-H Asymmetric Stretch | Methyl and tert-butyl groups |

| 2870-2850 | Medium | C-H Symmetric Stretch | Methyl and tert-butyl groups |

| ~1710 | Very Strong | C=O Stretch | Carbamate carbonyl (key diagnostic peak) [11][12] |

| ~1520 | Medium | N-H Bend / C-N Stretch | Amide II band of the carbamate |

| ~1250 & ~1160 | Strong | C-O and C-N Stretch | Carbamate C-O and C-N linkages |

| ~870 | Strong | C-H Out-of-Plane Bend | Aromatic C-H (indicative of substitution pattern) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR provides a map of the carbon skeleton.[3][5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both ¹H (1D proton) and ¹³C {¹H} (proton-decoupled carbon) experiments are used.

Data Interpretation and Expected ¹H NMR Results (400 MHz, CDCl₃)

The symmetry and substitution pattern of the molecule lead to a relatively simple and highly diagnostic ¹H NMR spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | Singlet | 1H | Ar-H (H6) | Aromatic proton deshielded by the adjacent bromine atom. |

| ~7.05 | Singlet | 1H | Ar-H (H3) | Aromatic proton adjacent to the carbamate group. |

| ~6.40 | Singlet (broad) | 1H | N-H | Carbamate proton, often broad due to quadrupole coupling and exchange. |

| ~2.30 | Singlet | 3H | Ar-CH₃ (at C5) | Methyl group attached to the aromatic ring. |

| ~2.20 | Singlet | 3H | Ar-CH₃ (at C2) | Methyl group attached to the aromatic ring. |

| 1.52 | Singlet | 9H | -C(CH₃ )₃ | Characteristic signal for the nine equivalent protons of the tert-butyl group. [13] |

Data Interpretation and Expected ¹³C NMR Results (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153.0 | C =O | Carbamate carbonyl carbon.[13] |

| ~137.5 | Ar-C -N | Aromatic carbon bonded to the nitrogen. |

| ~136.0 | Ar-C -CH₃ | Aromatic carbon bonded to a methyl group. |

| ~134.0 | Ar-C -CH₃ | Aromatic carbon bonded to the other methyl group. |

| ~132.0 | Ar-C -H | Aromatic methine carbon. |

| ~129.0 | Ar-C -H | Aromatic methine carbon. |

| ~118.0 | Ar-C -Br | Aromatic carbon bonded to bromine (signal often broadened by the quadrupolar Br). |

| ~80.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[13] |

| ~28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group (all equivalent).[13] |

| ~20.5 | Ar-C H₃ | Aromatic methyl carbon. |

| ~18.0 | Ar-C H₃ | Aromatic methyl carbon. |

Integrated Analysis and Structure Confirmation

Caption: Integrated workflow for structure elucidation.

The MS data confirms the elemental formula and the presence of a single bromine atom. The IR data validates the presence of the key carbamate functional group. Finally, the NMR data provides the unambiguous connectivity, showing the relative positions of the two aromatic protons, the two methyl groups, the bromine atom, and the carbamate substituent, all consistent with the proposed structure. The convergence of these independent lines of evidence provides definitive proof of the structure of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate.

Conclusion

The structure elucidation of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate serves as an exemplary case for the application of modern analytical chemistry in research and development. Through the logical and synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, we have moved from a simple molecular formula to a complete and verified three-dimensional understanding of the molecule. This multi-faceted approach is not merely academic; it is an essential quality control and discovery process that underpins the synthesis of novel chemical entities and ensures the integrity of scientific research.

References

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

Supporting Information for publications. Royal Society of Chemistry. [Link]

-

Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]

-

Supporting Information for publications. [Link]

-

Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

-

tert-Butyl bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Bromine. Wikipedia. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. fiveable.me [fiveable.me]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway for tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate, a key intermediate in contemporary organic synthesis and pharmaceutical drug development. The document is structured to provide researchers, scientists, and drug development professionals with not only a detailed, reproducible experimental protocol but also the underlying mechanistic principles and field-proven insights that govern the reaction. We will explore the N-tert-butoxycarbonylation (Boc protection) of 4-bromo-2,5-dimethylaniline, detailing the causality behind reagent selection, reaction conditions, and purification strategies. The guide is designed to be a self-validating resource, incorporating process monitoring and characterization checkpoints to ensure the synthesis of a high-purity final product.

Introduction and Strategic Importance

Aromatic amines are fundamental building blocks in the synthesis of a vast array of organic molecules, particularly in the realm of medicinal chemistry. However, the inherent nucleophilicity and basicity of the amino group can interfere with subsequent synthetic transformations. The strategic installation of a protecting group is therefore a critical step in multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its ease of installation and its stability under a wide range of reaction conditions, except for strong acid, which allows for selective deprotection.

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate serves as a versatile intermediate. The Boc-protected amine is rendered non-nucleophilic, allowing for selective reactions at other sites on the aromatic ring, such as palladium-catalyzed cross-coupling reactions involving the aryl bromide. This guide details the direct and efficient synthesis of this valuable compound from commercially available 4-bromo-2,5-dimethylaniline.

Chemical Profile: Target Compound

| Property | Value |

| Compound Name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate |

| CAS Number | Not readily available; structure defines the compound |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| Appearance | Typically a white to off-white solid |

| SMILES | CC1=CC(Br)=C(C=C1N(C(=O)OC(C)(C)C))C |

| InChI Key | (Generated upon synthesis and characterization) |

Synthetic Pathway and Mechanism

The synthesis of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate is achieved via the N-tert-butoxycarbonylation of 4-bromo-2,5-dimethylaniline. This reaction is a form of acylation where the nucleophilic amino group attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

The overall transformation is illustrated below:

Caption: Boc protection of 4-bromo-2,5-dimethylaniline.

Mechanistic Rationale

The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromo-2,5-dimethylaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. Anilines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring; therefore, the reaction often benefits from the presence of a base or catalyst.

-

Formation of Tetrahedral Intermediate: This attack forms an unstable, zwitterionic tetrahedral intermediate.

-

Collapse and Proton Transfer: The intermediate collapses, expelling a tert-butoxycarbonyl group. A base, such as triethylamine, then deprotonates the positively charged nitrogen atom to yield the final carbamate product. The byproducts are tert-butanol, carbon dioxide, and the protonated base.

The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate this reaction. DMAP is a hypernucleophilic acylation catalyst that first reacts with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is then more readily attacked by the aniline.[1][2]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high-yield, high-purity synthesis.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Bromo-2,5-dimethylaniline | 200.07 | 5.00 g | 25.0 mmol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.00 g | 27.5 mmol | 1.1 |

| Triethylamine (TEA) | 101.19 | 4.2 mL | 30.0 mmol | 1.2 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |

Equipment: 250 mL round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-bromo-2,5-dimethylaniline (5.00 g, 25.0 mmol). Dissolve the aniline in 80 mL of dichloromethane (DCM).

-

Addition of Base: Add triethylamine (4.2 mL, 30.0 mmol) to the solution. Cool the flask in an ice-water bath to 0 °C with stirring.

-

Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (6.00 g, 27.5 mmol) in 20 mL of DCM. Add this solution dropwise to the stirred, cooled aniline solution over 15-20 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Process Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting aniline[3] is more polar and will have a lower Rf value than the less polar carbamate product. The reaction is complete when the starting aniline spot is no longer visible by UV light or staining.

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and then 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel if necessary, to yield the pure tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate as a white solid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final characterization.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The N-tert-butoxycarbonylation of 4-bromo-2,5-dimethylaniline is a robust and efficient method for the synthesis of tert-butyl (4-bromo-2,5-dimethylphenyl)carbamate. The protocol described herein is optimized for high yield and purity, incorporating essential process controls for reproducibility. This procedure provides drug development professionals and researchers with a reliable pathway to a versatile chemical intermediate, enabling further exploration in the synthesis of complex molecular architectures.

References

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. [Link]

-

Pochampally, J., et al. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. [Link]

-

Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

SciSpace. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Pittelkow.kiku.dk. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

NCERT. (n.d.). Amines. Retrieved from ncert.nic.in. [Link]

-

GSC Online Press. (2021). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. ResearchGate. [Link]

-

Reddit. (2020). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Retrieved from Reddit. [Link]

Sources

Spectroscopic data for tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

An In-Depth Spectroscopic Guide to tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from structurally analogous compounds, this guide offers a robust framework for the unequivocal structural verification and purity assessment of the title compound.

Introduction and Synthetic Context

Tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a synthetic building block whose utility lies in its bifunctional nature: a bromine-substituted aromatic ring amenable to cross-coupling reactions and a Boc-protected amine group that can be deprotected under mild acidic conditions.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering stability across a wide range of reaction conditions while being easily removable.[1][2]

Accurate structural characterization is paramount to ensure the integrity of subsequent synthetic steps. This guide details the expected spectroscopic signature of the molecule, providing a benchmark for its identification.

Synthetic Pathway Overview

The title compound is typically synthesized via the N-Boc protection of 4-bromo-2,5-dimethylaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is well-established for aromatic amines and proceeds via nucleophilic attack of the amino group on a carbonyl carbon of the Boc anhydride.[3]

Caption: Synthetic route to the title compound.

Molecular Structure and Spectroscopic Assignments

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The diagram below labels key atoms for reference in the subsequent analytical sections.

Caption: Labeled structure of the title compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Rationale for Experimental Choices

The standard for ¹H NMR analysis involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid solvent signal interference. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic protons.

Experimental Protocol: Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved.

-

Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument for data acquisition.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum is based on established chemical shift values and substituent effects observed in analogous structures.[4]

| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| H-N (Carbamate) | ~6.8 | Broad Singlet | 1H | The N-H proton signal is often broad due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can vary with concentration. |

| H-3 (Aromatic) | ~7.3 | Singlet | 1H | This proton is deshielded by the adjacent bromine atom. It appears as a singlet as there are no adjacent protons for coupling. |

| H-6 (Aromatic) | ~7.1 | Singlet | 1H | This proton is ortho to the bulky NHBoc group and meta to the bromine. It appears as a singlet due to the lack of adjacent protons. |

| C(2)-CH₃ (Methyl) | ~2.3 | Singlet | 3H | Aromatic methyl groups typically resonate in this region. This signal is distinct from the other methyl group due to its different position relative to the bromine. |

| C(5)-CH₃ (Methyl) | ~2.2 | Singlet | 3H | This methyl group is adjacent to the bromine atom, which may slightly alter its chemical shift compared to the C(2)-methyl. |

| (CH₃)₃C- (tert-Butyl) | ~1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group produce a characteristic strong singlet, a hallmark of the Boc protecting group.[4] |

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton. The spectrum is typically acquired under proton-decoupled conditions to ensure each unique carbon appears as a single line.

Experimental Protocol

The sample preparation protocol is identical to that for ¹H NMR spectroscopy. Data acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts are based on data from similar carbamate-protected aromatic compounds and standard substituent effects.[4][5]

| Assigned Carbon(s) | Predicted δ (ppm) | Rationale and Notes |

| C=O (Carbamate) | ~153 | The carbonyl carbon of the carbamate group is characteristically found in this downfield region.[4] |

| C-1 (Aromatic) | ~136 | This carbon is attached to the nitrogen and is influenced by its electron-withdrawing nature. |

| C-4 (Aromatic) | ~118 | The C-Br bond causes a moderate downfield shift for the attached carbon. |

| C-2, C-5 (Aromatic) | ~135, ~132 | These carbons are substituted with methyl groups and their shifts are influenced by both the methyl and other ring substituents. |

| C-3, C-6 (Aromatic) | ~130, ~125 | These carbons bear hydrogen atoms and their shifts are determined by their position relative to all substituents. |

| C(CH₃)₃ (tert-Butyl, Quaternary) | ~81 | The quaternary carbon of the Boc group has a highly consistent and identifiable chemical shift.[4] |

| C(CH₃)₃ (tert-Butyl, Methyls) | ~28 | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region.[4] |

| C(2)-CH₃ (Methyl) | ~21 | Aromatic methyl carbon chemical shifts appear in this range. |

| C(5)-CH₃ (Methyl) | ~18 | The proximity to the bromine and different electronic environment makes this methyl carbon distinct from the C(2)-methyl. |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Experimental Choices

The KBr pellet method is a common technique for analyzing solid samples. The sample is finely ground and dispersed in a matrix of potassium bromide, which is transparent to IR radiation in the standard analysis range (~4000-400 cm⁻¹). This minimizes scattering and produces a high-quality spectrum.[6]

Experimental Protocol: KBr Pellet Preparation

-

Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr.

-

Grinding: Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Predicted IR Data and Interpretation

The spectrum is expected to show characteristic absorption bands for the carbamate and substituted aromatic functional groups.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3350 | Medium, Sharp | N-H Stretch | Carbamate |

| ~2970 | Strong | C-H Stretch (aliphatic) | Methyl and tert-Butyl |

| ~1720 | Strong, Sharp | C=O Stretch (urethane) | Carbamate |

| ~1520 | Medium | N-H Bend / C-N Stretch (Amide II) | Carbamate |

| 1390 & 1365 | Medium-Strong | C-H Bend (gem-dimethyl) | tert-Butyl |

| ~1250 | Strong | C-O Stretch | Carbamate |

| ~820 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. It also reveals structural information through the analysis of fragmentation patterns.

Rationale for Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is ideal for confirming the molecular weight. The presence of bromine provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.

Experimental Protocol: Sample Submission

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted MS Data and Interpretation

The analysis will confirm the molecular formula C₁₃H₁₈BrNO₂.

| m/z (Daltons) | Ion Formula | Interpretation |

| 300.05 / 302.05 | [C₁₃H₁₈⁷⁹BrNO₂]⁺ / [C₁₃H₁₈⁸¹BrNO₂]⁺ | Molecular Ion (M⁺): The presence of two peaks of nearly equal intensity (approx. 1:1 ratio), separated by 2 Da, is the definitive signature of a single bromine atom. |

| 244.00 / 246.00 | [C₈H₉⁷⁹BrNO]⁺ / [C₈H₉⁸¹BrNO]⁺ | [M - C₄H₈]⁺: Loss of isobutylene from the tert-butyl group. |

| 200.04 / 202.04 | [C₈H₁₀⁷⁹BrN]⁺ / [C₈H₁₀⁸¹BrN]⁺ | [M - C₅H₈O₂]⁺: Loss of the entire Boc group. |

| 57.07 | [C₄H₉]⁺ | [tert-Butyl]⁺: A common fragment corresponding to the stable tert-butyl cation. |

Conclusion

The structural characterization of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the carbamate N-H and C=O moieties. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotopic pattern providing unequivocal evidence of its presence. The data and protocols presented in this guide serve as an authoritative benchmark for the validation of this important synthetic intermediate.

References

- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (n.d.).

- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. - R Discovery. (2025).

- Supporting Information for an unspecified article. (n.d.).

- Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.).

- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (n.d.).

- 13C NMR Chemical Shifts - Organic Chemistry Data. (2021).

- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.).

- In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate - Benchchem. (n.d.).

Sources

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate, a key bifunctional building block in modern organic synthesis. The strategic placement of a bromine atom, two methyl groups, and a Boc-protected amine on the phenyl ring makes this compound a versatile intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document details the IUPAC nomenclature, chemical properties, a robust synthetic protocol with mechanistic insights, and potential applications, including its role as a precursor in palladium-catalyzed cross-coupling reactions. Detailed methodologies for characterization by NMR, IR, and mass spectrometry are also provided to ensure a self-validating workflow for researchers.

Chemical Profile and IUPAC Nomenclature

The correct IUPAC name for the compound is tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate . The structure features a carbamate linkage between a tert-butyl group and the nitrogen of a 4-bromo-2,5-dimethylaniline core.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | Internal Nomenclature |

| CAS Number | 1086392-05-3 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |

| Molecular Weight | 300.19 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Predicted Boiling Point | 307.5 ± 42.0 °C | [3] |

| Predicted Density | 1.321 ± 0.06 g/cm³ | [3] |

Synthetic Pathway and Experimental Protocol

The synthesis of tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate is most reliably achieved via the N-acylation of 4-bromo-2,5-dimethylaniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategy in organic synthesis.[4]

Synthetic Workflow Diagram

Caption: Synthetic workflow for Boc protection of 4-bromo-2,5-dimethylaniline.

Detailed Experimental Protocol

Objective: To synthesize tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate from 4-bromo-2,5-dimethylaniline.

Materials:

-

4-Bromo-2,5-dimethylaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,5-dimethylaniline (1.0 eq) in anhydrous THF or DCM.

-

Addition of Base: Add the base (e.g., triethylamine, 1.5 eq) to the solution. If using a solid base like NaHCO₃, it can be added directly.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Expertise & Causality:

-

Choice of Reagent: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).

-

Role of the Base: A base is required to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Triethylamine is a common choice, acting as both a base and a nucleophilic catalyst.

-

Aprotic Solvent: Anhydrous aprotic solvents like THF or DCM are used to prevent hydrolysis of the Boc anhydride and ensure solubility of the reactants.

Applications in Research and Drug Development

This molecule is a bifunctional synthetic intermediate. The Boc-protected amine provides a masked nucleophilic site, while the aryl bromide serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds.

Utility in Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[5] This allows for the introduction of diverse substituents at the 4-position of the phenyl ring. The ortho and meta methyl groups provide steric and electronic modulation, which can be crucial for tuning the properties of the final molecule, such as solubility or binding affinity to a biological target.

Logical Workflow in Multi-Step Synthesis

The typical synthetic logic involves first utilizing the aryl bromide for a cross-coupling reaction, followed by the deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the aniline. This newly freed amine can then undergo further reactions such as acylation, alkylation, or sulfonylation.

Caption: Logical workflow for the use of the title compound in multi-step synthesis.

Spectroscopic Data and Characterization

Accurate characterization is essential for validating the synthesis of the target compound. Below are the predicted spectroscopic data based on the structure and data from similar compounds.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~6.5 (br s, 1H, NH), 2.3-2.4 (s, 3H, Ar-CH₃), 2.1-2.2 (s, 3H, Ar-CH₃), 1.5 (s, 9H, C(CH₃)₃) ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~153 (C=O), ~136-138 (Ar-C), ~132-135 (Ar-C), ~130-132 (Ar-C), ~128-130 (Ar-C), ~115-120 (Ar-C-Br), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃), ~20 (Ar-CH₃), ~18 (Ar-CH₃) ppm |

| IR (KBr) | ν ~3350 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, carbamate), ~1580, 1490 (C=C stretch, aromatic), ~1160 (C-O stretch) cm⁻¹ |

| Mass Spec (ESI+) | m/z: 300/302 [M+H]⁺ (isotopic pattern for Br), 244/246 [M - C₄H₈ + H]⁺ (loss of isobutylene), 200/202 [M - Boc + H]⁺ |

Characterization Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Synthesized sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of CDCl₃ directly in a clean NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Data Acquisition: Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction to obtain the final spectra.

References

-

PubChem. Tert-butyl 4-bromo-2-fluorobenzylcarbamate. Available at: [Link]

-

PubChem. tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate. Available at: [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

-

PubChem. tert-Butyl (4-(2-bromoacetyl)phenyl)carbamate. Available at: [Link]

-

TERT-BUTYL 4-BROMO-2,6-DIMETHYLPHENYLCARBAMATE CAS#: 1365988-24-4. Available at: [Link]

Sources

Commercial suppliers of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

An In-depth Technical Guide to tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate: Properties, Sourcing, and Application in Modern Drug Discovery

Executive Summary

tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique structure, featuring a bromine atom poised for cross-coupling reactions and a tert-butyloxycarbonyl (Boc) protected amine, makes it an exceptionally versatile reagent. The Boc group provides a stable, yet easily cleavable, protecting element for the aniline nitrogen, allowing for precise, sequential synthetic transformations.[1][2] The aryl bromide serves as a critical handle for palladium-catalyzed reactions, enabling the construction of complex molecular architectures, particularly biaryl systems common in medicinal chemistry.[3][4] This guide provides an in-depth analysis of the compound's properties, synthesis, commercial availability, and a field-proven experimental protocol for its application in Suzuki-Miyaura cross-coupling, designed for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties for tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate are summarized below.

| Property | Value | Reference |

| CAS Number | 877633-33-3 | N/A |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [5] |

| Molecular Weight | 300.19 g/mol | [5] |

| IUPAC Name | tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | [6] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| InChI Key | CBGMOAIPHKYMPQ-UHFFFAOYSA-N | [6] |

Synthesis and Mechanism

General Synthetic Route

The most direct and widely adopted method for the synthesis of this compound is the N-protection of the corresponding aniline, 4-bromo-2,5-dimethylaniline, using di-tert-butyl dicarbonate (Boc₂O).[7][8] This reaction is a cornerstone of modern organic synthesis due to its high efficiency and mild conditions.[8]

Reaction: 4-bromo-2,5-dimethylaniline + (Boc)₂O → tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate

The mechanism involves the nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction is typically facilitated by a base (e.g., triethylamine or DMAP) or can be performed under neat or solvent-free conditions, often catalyzed by iodine for enhanced efficiency.[8] The process is highly chemoselective for the amino group, leaving other functional groups intact.[8]

Synthesis Pathway Diagram

The following diagram illustrates the straightforward N-Boc protection of the parent aniline.

Caption: N-Boc protection of 4-bromo-2,5-dimethylaniline.

Core Applications in Research and Drug Development

The utility of tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate stems from its dual functionality, which allows for a stepwise approach to building complex molecules.

-

Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[8] This stability allows chemists to perform extensive modifications at other parts of the molecule, most notably at the bromide position. The Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), unmasking the amine for subsequent reactions like amide bond formation or reductive amination.[1][2] This orthogonal strategy is fundamental in multi-step syntheses of pharmaceutical intermediates.[]

-

Aryl Bromide for Cross-Coupling : The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions.[4] The Suzuki-Miyaura reaction, which couples organoboranes with organohalides, is a preeminent method for forming C(sp²)-C(sp²) bonds and is widely used to construct biaryl scaffolds found in many approved drugs.[3][10] This reagent is an excellent substrate for such transformations, enabling the introduction of diverse aryl or heteroaryl groups at the 4-position.

Commercial Availability and Sourcing

While a highly valuable intermediate, tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate (CAS 877633-33-3) is a specialty chemical. Researchers should prioritize suppliers who provide clear data on purity (typically ≥97% by HPLC/NMR), and offer comprehensive analytical documentation (COA). For large-scale or GMP needs, inquiring about custom synthesis capabilities is advisable, as many fine chemical providers offer this service.[5]

| Supplier | Product Identifier | Purity | Notes |

| Smolecule | CAS: 877633-33-3 | Inquiry | Supplier of fine chemicals and building blocks.[6] |

| ChemScene | CS-0372333 | ≥98% | Note: This is for the 2,6-dimethyl isomer (CAS 1365988-24-4), but ChemScene offers custom synthesis.[5] |

| Sigma-Aldrich | Various | Varies | Offers numerous related brominated Boc-anilines and custom synthesis services.[11][12] |

| BLD Pharm | BLD-210196 | Inquiry | Supplies a wide range of carbamate building blocks.[13] |

Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times. The 2,6-dimethyl isomer is listed to illustrate that suppliers of close analogs often provide custom synthesis for the desired 2,5-dimethyl isomer.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a biaryl compound, a common subsequent step for this reagent in drug discovery programs.

Principle and Rationale

The objective is to couple tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate with a generic arylboronic acid. The palladium catalyst, supported by a phosphine ligand, facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[3][14] The choice of a mild base like potassium carbonate is crucial for activating the boronic acid without cleaving the acid-labile Boc group.[3]

Step-by-Step Methodology

-